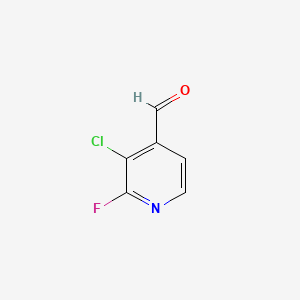

3-Chloro-2-fluoroisonicotinaldehyde

Description

3-Chloro-2-fluoroisonicotinaldehyde (CAS No. 131747-69-8) is a halogenated pyridine derivative featuring a chloro group at position 3, a fluoro group at position 2, and an aldehyde functional group at position 4 of the pyridine ring. Its molecular formula is inferred as C₆H₃ClFNO based on structural analogs . The compound’s unique substitution pattern renders it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks.

Properties

IUPAC Name |

3-chloro-2-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOENMPXZOORKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704704 | |

| Record name | 3-Chloro-2-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149587-02-9 | |

| Record name | 3-Chloro-2-fluoro-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149587-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoroisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where isonicotinaldehyde is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used to replace the halogen atoms under appropriate conditions.

Major Products Formed

Oxidation: 3-Chloro-2-fluoroisonicotinic acid.

Reduction: 3-Chloro-2-fluoroisonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-fluoroisonicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-Chloro-2-fluoroisonicotinaldehyde to related aldehydes and pyridine derivatives are summarized below, with key distinctions highlighted:

Key Structural and Functional Differences:

Substituent Positioning :

- Moving the chlorine from position 3 (target compound) to position 5 (5-Chloro-2-fluoronicotinaldehyde) alters electronic distribution and steric interactions, reducing similarity to 0.69 .

- Replacement of fluorine with a trifluoromethyl group (e.g., 3-fluoro-2-(trifluoromethyl)isonicotinaldehyde, CAS CID 86673864) introduces stronger electron-withdrawing effects and bulkiness, lowering similarity .

Methoxy groups (e.g., 5-Fluoro-2-methoxypyridine-3-carboxaldehyde) enhance solubility but reduce reactivity compared to halogens .

Core Ring Systems :

- Benzene-based analogs like 3-Chlorobenzaldehyde lack the pyridine nitrogen, resulting in lower polarity and altered resonance stabilization .

Biological Activity

3-Chloro-2-fluoroisonicotinaldehyde (C₆H₄ClFNO) is a heterocyclic compound with a pyridine ring that has been the subject of various studies due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a chlorine atom at the 3-position and a fluorine atom at the 2-position of the isonicotinaldehyde structure. Its molecular weight is approximately 159.55 g/mol. The presence of halogen substituents significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can modulate various biological processes, making it a candidate for therapeutic applications.

- Receptor Modulation : Research indicates that it may interact with certain receptors, influencing signaling pathways critical for cellular function. This interaction could lead to altered cellular responses, particularly in cancer and neurodegenerative contexts.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. It appears to interfere with microbial metabolic pathways, which could make it useful in developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its potential in cancer therapy. Preliminary findings suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests it might have neuroprotective effects, which are being explored for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | C₆H₄ClFNO | Antimicrobial, Anticancer | 0.87 |

| 3-Chloro-5-fluoroisonicotinic acid | C₆H₃ClFNO₂ | Antibacterial | 0.93 |

| 4,5-Dichloro-6-fluoronicotinic acid | C₆H₃Cl₂FNO₂ | Anticancer | 0.87 |

| Methyl 3-chloro-2-fluoroisonicotinate | C₇H₆ClFNO₂ | Potential drug scaffold | 0.93 |

The similarity index reflects the structural resemblance among these compounds, which can correlate with their biological activities.

Case Studies and Research Findings

- Antibacterial Studies : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones compared to control groups, indicating its potential as an antibacterial agent.

- Cancer Cell Line Testing : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in dose-dependent reductions in cell viability, suggesting its efficacy as an anticancer agent.

- Neuroprotection Assays : Experimental models showed that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.